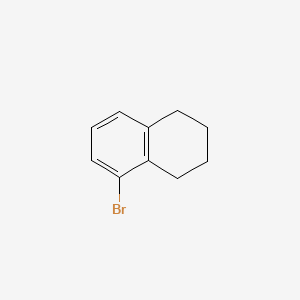

5-Bromo-1,2,3,4-tetrahydronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNLCUAIHSXPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210247 | |

| Record name | Naphthalene, 5-bromo-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-55-0 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6134-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 5-bromo-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SPU3D3DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and quality control activities by providing a consolidated resource of its essential physicochemical characteristics.

Core Physical Properties

This compound is a halogenated derivative of tetralin. Understanding its physical properties is crucial for its handling, reaction optimization, and purification. The key physical data for this compound are summarized in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁Br | [1][2] |

| Molecular Weight | 211.10 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 106-108 °C at 4 mmHg | |

| Melting Point | Not explicitly found in search results | |

| Density | Not explicitly found in search results | |

| Solubility | Not explicitly found in search results | |

| CAS Number | 6134-55-0 | [2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized, standard laboratory protocols for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has liquefied (completion of melting) are recorded. This range is reported as the melting point.

Density Determination

The density of a solid is its mass per unit volume. For a solid that is insoluble in a liquid of known density, the displacement method is commonly employed.

Methodology:

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent). The initial volume of the liquid is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

The final volume of the liquid and the submerged solid is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), reaction setup, and formulation development.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated (e.g., by vortexing or shaking) at a controlled temperature (typically room temperature) for a set period.

-

Observation: The solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble based on the absence or presence of undissolved solid. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after separating the undissolved solid.

Synthesis Workflow

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). The following diagram illustrates a general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalene

This technical guide provides a comprehensive overview of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of tetralin. Its chemical structure consists of a naphthalene ring system where one of the aromatic rings is fully saturated, and a bromine atom is substituted at the 5th position of the aromatic ring.

Table 1: Chemical Identifiers for this compound [1][][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6134-55-0 |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol |

| InChI | InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |

| InChIKey | WDNLCUAIHSXPBR-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC=C2Br |

| Physical Form | Solid[4] |

Table 2: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |

| Melting Point | Data not available | -35 °C |

| Boiling Point | Data not available | 207 °C |

| Density | Data not available | 0.973 g/mL at 25 °C |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 6.8-7.5 ppm). The presence of the electron-withdrawing bromine atom will influence the chemical shifts of the adjacent aromatic protons. The four methylene groups of the saturated ring will give rise to complex multiplets in the upfield region (δ 1.7-3.0 ppm). For comparison, the assigned chemical shifts for the parent 1,2,3,4-tetrahydronaphthalene are available in the Biological Magnetic Resonance Bank.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the range of δ 120-140 ppm, with the carbon atom attached to the bromine showing a characteristic shift. The aliphatic carbons will appear in the upfield region (δ 20-35 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching will be observed in the 2800-3000 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the saturated ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). A plausible experimental protocol is outlined below, based on general procedures for aromatic bromination.

Materials and Reagents:

-

1,2,3,4-tetrahydronaphthalene (Tetralin)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane, Carbon tetrachloride)

-

Catalyst (e.g., Iron(III) bromide, if using Br₂)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If using bromine, add a catalytic amount of iron(III) bromide to the solution.

-

Slowly add a solution of N-Bromosuccinimide or bromine in the same anhydrous solvent to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and remove the solvent to yield this compound.

Spectroscopic Characterization

A general protocol for obtaining NMR spectra is provided below.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure for ¹H and ¹³C NMR:

-

Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required to achieve a good signal-to-noise ratio.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal.

Applications in Drug Development

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. This compound serves as a versatile building block for the synthesis of more complex molecules with a range of biological activities. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This compound and its derivatives have been explored for their potential in several therapeutic areas:

-

Neurological and Endocrine Disorders: It is a key intermediate in the synthesis of drugs targeting these conditions. For instance, it is instrumental in the production of dopamine agonists like bromocriptine, which is used in the treatment of Parkinson's disease and hyperprolactinemia.[6]

-

Anticancer Agents: The tetrahydronaphthalene core is present in compounds designed as inhibitors of various cancer-related targets.

-

Antimicrobial and Anti-inflammatory Agents: Derivatives of tetrahydronaphthalene have shown promise as antimicrobial and anti-inflammatory agents.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 5-bromo-1,2,3,4-tetrahydro-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]

- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene from Tetralin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene from tetralin, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a brominated aromatic ring fused to a saturated cyclohexane ring, allows for a variety of subsequent chemical modifications. The selective introduction of a bromine atom at the C5 position of the tetralin scaffold is a critical transformation that requires careful control of reaction conditions to achieve high yields and regioselectivity. This guide focuses on the direct electrophilic aromatic substitution of tetralin to produce the desired 5-bromo derivative.

Synthetic Pathway: Electrophilic Aromatic Bromination

The synthesis of this compound from tetralin is achieved through an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine atom acts as the electrophile and substitutes a hydrogen atom on the aromatic ring of tetralin. The regioselectivity of this reaction is crucial, as bromination can potentially occur at the C5 or C6 position of the aromatic ring, or even on the benzylic positions of the aliphatic ring under different conditions.

To favor substitution at the C5 position, the reaction is typically carried out using a brominating agent in the presence of a Lewis acid catalyst. The Lewis acid polarizes the brominating agent, increasing its electrophilicity and facilitating the attack on the electron-rich aromatic ring.

Experimental Protocols

While various conditions can be employed for the bromination of tetralin, achieving high selectivity for the 5-bromo isomer often involves the use of specific catalysts and reaction parameters. Below is a detailed experimental protocol for the synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | 132.21 | ≥98% |

| Bromine | Br₂ | 159.81 | ≥99.5% |

| Iron(III) chloride (anhydrous) | FeCl₃ | 162.20 | ≥98% |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% |

| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | - |

Reaction Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,2,3,4-tetrahydronaphthalene (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add anhydrous iron(III) chloride (0.1 eq) in one portion.

-

Bromine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molar Ratio (Tetralin:Br₂:FeCl₃) | 1 : 1.05 : 0.1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

| Boiling Point of Product | 115-117 °C at 10 mmHg |

| Appearance of Product | Colorless to pale yellow liquid |

Safety Precautions

-

Bromine is highly corrosive, toxic, and causes severe burns. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

Iron(III) chloride is corrosive and hygroscopic. Handle it in a dry environment.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction setup must include a gas trap containing a basic solution (e.g., NaOH solution) to neutralize the HBr.

Conclusion

The synthesis of this compound from tetralin via electrophilic aromatic substitution is a well-established and efficient method. Careful control of the reaction conditions, particularly the use of a Lewis acid catalyst and low temperatures, is essential for achieving high regioselectivity and yield. The protocol and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalene (CAS: 6134-55-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key chemical intermediate in organic synthesis. This document consolidates essential physicochemical properties, detailed experimental protocols, and its applications in the synthesis of complex molecules, tailored for professionals in research and development.

Core Physicochemical Properties

This compound is a halogenated derivative of tetralin. Its chemical structure, featuring a bromine atom on the aromatic ring, makes it a versatile reagent for introducing the tetralin moiety into larger molecules through various cross-coupling reactions.

| Property | Value | Reference(s) |

| CAS Number | 6134-55-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁Br | [1][2][3] |

| Molecular Weight | 211.10 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromotetralin, 1-Bromo-5,6,7,8-tetrahydronaphthalene | [1] |

| Physical Form | Solid or Liquid | [2] |

| Boiling Point | 266 °C at 760 mmHg; 106-108 °C at 4 mmHg | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the direct bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). While various bromination methods of tetralin have been explored, achieving regioselectivity for the 5-position is a key challenge. High-temperature bromination often leads to benzylic substitution and polybrominated products.

A general experimental workflow for the synthesis is outlined below. It is important to note that specific reaction conditions should be optimized to favor the desired isomer and minimize side products.

Illustrative Experimental Protocol (Adapted from related syntheses)

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Solvent (e.g., Carbon tetrachloride, Dichloromethane)

-

Initiator (e.g., AIBN, Benzoyl peroxide) if a radical pathway is desired.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydronaphthalene in the chosen anhydrous solvent.

-

Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the solution. The reaction may be initiated by heat or a radical initiator.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to reflux) for a specified period. Reaction progress should be monitored by techniques such as TLC or GC.

-

Upon completion, the reaction is cooled to room temperature and quenched, for example, with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to isolate this compound.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, with the bromine substitution influencing their chemical shifts and coupling patterns. Aliphatic protons on the saturated ring will appear as multiplets in the upfield region. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon atom attached to the bromine showing a characteristic chemical shift. Signals for the four aliphatic carbons will also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (211.10 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) would be expected. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and a C-Br stretching vibration in the fingerprint region. |

Applications in Research and Drug Development

The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This compound serves as a key building block for the synthesis of these complex molecules. The bromine atom provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 5-position of the tetralin core.

Derivatives of the tetralin core have shown a broad spectrum of biological activities, including anticancer properties. For instance, analogues of combretastatin A-4, a potent anticancer agent, have been synthesized using brominated tetralone precursors, highlighting the importance of halogenated tetralin derivatives in the development of new therapeutic agents. The tetrahydronaphthalene framework is also a key structural motif in various natural products and pharmaceuticals.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and causes serious eye irritation. It is also considered very toxic to aquatic life with long-lasting effects.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of 5-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide

Disclaimer: Due to the limited availability of public spectroscopic data for 5-Bromo-1,2,3,4-tetrahydronaphthalene, this guide presents a detailed analysis of its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin). This information serves as a foundational reference for researchers, scientists, and drug development professionals, offering insights into the core spectroscopic features of the tetralin framework. The principles and methodologies described herein are directly applicable to the analysis of its brominated derivative.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating the structure and purity of such compounds. This guide provides a summary of the expected spectroscopic data based on the well-characterized parent molecule, 1,2,3,4-tetrahydronaphthalene, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2,3,4-tetrahydronaphthalene. These values provide a baseline for interpreting the spectra of this compound, where the primary differences will arise from the electronic effects and isotopic signature of the bromine substituent on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for 1,2,3,4-tetrahydronaphthalene[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.07 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| 2.77 | Multiplet | 4H | Benzylic protons (H-1, H-4) |

| 1.80 | Multiplet | 4H | Aliphatic protons (H-2, H-3) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 1,2,3,4-tetrahydronaphthalene[1]

| Chemical Shift (δ) ppm | Assignment |

| 137.34 | Quaternary aromatic carbons (C-4a, C-8a) |

| 129.34 | Aromatic CH carbons (C-5, C-8) |

| 125.61 | Aromatic CH carbons (C-6, C-7) |

| 29.60 | Benzylic carbons (C-1, C-4) |

| 23.43 | Aliphatic carbons (C-2, C-3) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectroscopic Data for 1,2,3,4-tetrahydronaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3020 | Medium | Aromatic C-H stretch |

| 2930 - 2840 | Strong | Aliphatic C-H stretch |

| 1495, 1450 | Medium-Strong | Aromatic C=C stretch |

| 740 | Strong | Ortho-disubstituted C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data for 1,2,3,4-tetrahydronaphthalene

| m/z | Relative Intensity (%) | Assignment |

| 132 | 100 | [M]⁺ (Molecular Ion) |

| 104 | 80 | [M-C₂H₄]⁺ (Retro-Diels-Alder fragmentation) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently invert to dissolve the sample completely.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample onto the center of a clean salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently rotate to create a thin film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty spectrometer should be recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS System Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pathway in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of this compound.

5-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, 5-Bromo-1,2,3,4-tetrahydronaphthalene is a key chemical intermediate. Its utility as a building block in the synthesis of more complex molecules, particularly in the realm of oncology, makes a thorough understanding of its properties and handling essential.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, its application in the development of novel therapeutics, and essential safety information.

Core Physicochemical Properties

This compound, also known as 5-bromotetralin, is a halogenated derivative of tetralin. Its chemical structure is foundational for its reactivity and use in organic synthesis. The quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 211.10 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₁Br | [3][] |

| CAS Number | 6134-55-0 | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | WDNLCUAIHSXPBR-UHFFFAOYSA-N | [3] |

| SMILES | C1CCC2=C(C1)C=CC=C2Br | [1][3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of 1,2,3,4-tetrahydronaphthalene (tetralin). The following is a representative experimental protocol generalized from standard bromination procedures of aromatic compounds.

Protocol: Electrophilic Bromination of Tetralin

Objective: To synthesize this compound via the direct bromination of tetralin.

Materials:

-

1,2,3,4-tetrahydronaphthalene (Tetralin)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) as solvent

-

Sodium thiosulfate solution (aqueous, 10%)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydronaphthalene in the chosen anhydrous solvent (e.g., DCM).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃) to the solution. The mixture should be stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to an ice-cold solution of 10% sodium thiosulfate to neutralize any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with the sodium thiosulfate solution, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The tetrahydronaphthalene scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound serve as crucial intermediates in the synthesis of novel therapeutic agents.

A significant application is in the development of inhibitors for protein-protein interactions that are critical in cancer progression. For instance, the tetrahydronaphthalene core has been integrated into novel chiral spirooxindole derivatives designed as dual inhibitors of MDM2 and CDK4, which are key proteins in glioblastoma.

Role in the p53 Signaling Pathway

The tumor suppressor protein p53 is a central regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.

Tetrahydronaphthalene-based compounds have been synthesized to act as potent MDM2 inhibitors. By occupying the same binding pocket on MDM2 that p53 would, these small molecules prevent the degradation of p53, thereby activating the p53 signaling pathway and promoting anti-tumor effects.

Caption: Inhibition of MDM2 by tetrahydronaphthalene-based compounds to restore p53 function.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

| Hazard Classification | Code | Description |

| GHS Hazard Statements | H302 | Harmful if swallowed. |

| H319 | Causes serious eye irritation. | |

| H410 | Very toxic to aquatic life with long lasting effects. | |

| GHS Precautionary Statements | P264 | Wash skin thoroughly after handling. |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use this compound only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalene: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,2,3,4-tetrahydronaphthalene, a key chemical intermediate in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, and a robust synthesis protocol. A significant focus is placed on its application as a precursor in the synthesis of dopamine D2 receptor agonists, exemplified by the synthesis of 5-hydroxy-2-(N,N-dipropylamino)tetralin (5-OH-DPAT). Furthermore, this guide elucidates the downstream signaling pathway of the dopamine D2 receptor, a critical target in the treatment of various neurological and psychiatric disorders. Experimental protocols for key assays and quantitative data are presented in a clear and structured format to support researchers in the fields of medicinal chemistry and pharmacology.

Introduction

This compound, a brominated derivative of tetralin, serves as a versatile building block in organic synthesis. Its unique structural features make it an important intermediate in the preparation of various pharmacologically active molecules. The tetralin scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide will focus on the synthesis of this compound and its pivotal role as a precursor for dopamine D2 receptor agonists, which are crucial in the therapeutic management of conditions such as Parkinson's disease and hyperprolactinemia.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is This compound [1]. A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromotetralin, 1-Bromo-5,6,7,8-tetrahydronaphthalene | |

| CAS Number | 6134-55-0 | |

| Molecular Formula | C₁₀H₁₁Br | [2] |

| Molecular Weight | 211.10 g/mol | [2] |

| Appearance | Solid | |

| InChI | InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | [2] |

| SMILES | C1CCC2=C(C1)C=CC=C2Br | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin).

Experimental Protocol: Electrophilic Bromination of Tetralin

This protocol is adapted from established methods for the bromination of aromatic compounds[3][4].

Materials:

-

1,2,3,4-tetrahydronaphthalene (Tetralin)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,2,3,4-tetrahydronaphthalene in carbon tetrachloride.

-

Equip the flask with a stirrer, reflux condenser, and a dropping funnel.

-

From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of tetralin at room temperature. The addition should be conducted in the absence of light to prevent radical side reactions.

-

After the addition is complete, stir the reaction mixture at room temperature until the color of bromine disappears, indicating the consumption of the reagent.

-

Wash the reaction mixture with a dilute aqueous solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide formed during the reaction.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Application in Drug Development: Precursor for Dopamine D2 Receptor Agonists

This compound is a key intermediate in the synthesis of various dopamine receptor ligands. A notable example is its use in the preparation of 5-hydroxy-2-(N,N-dipropylamino)tetralin (5-OH-DPAT), a potent and selective dopamine D2 receptor agonist[5].

Synthetic Workflow from this compound to a Dopamine Agonist Precursor

The following diagram illustrates the initial steps in the synthetic route from this compound to a key intermediate for dopamine agonists.

Caption: Synthetic route to dopamine agonist precursors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are the primary targets for a variety of drugs used to treat neurological and psychiatric disorders. Agonists of the D2 receptor, such as derivatives of this compound, typically inhibit the adenylyl cyclase signaling cascade.

Diagram of the Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor.

Caption: Inhibition of adenylyl cyclase by D2 receptor activation.

Activation of the D2 receptor by an agonist leads to the activation of an inhibitory G-protein (Gi/o)[6]. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[7][8]. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately modulates the phosphorylation of various downstream targets, leading to the cellular response[9].

Quantitative Data on the Biological Activity of Tetralin Derivatives

The following table summarizes the biological activity of selected tetralin derivatives as dopamine receptor ligands.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Cell Line/Assay | Reference |

| 5-hydroxy-2-(N,N-dipropylamino)tetralin (5-OH-DPAT) | D₂: 0.6, D₃: 0.9 | D₂ agonist (EC₅₀): 1.5 | CHO cells | [5] |

| Rotigotine | D₁: 8.7, D₂: 0.71, D₃: 0.45 | D₂ agonist (EC₅₀): 2.3 | HEK293 cells |

Experimental Protocols for Key Biological Assays

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

[³H]Spiperone (radioligand).

-

Test compound (e.g., 5-OH-DPAT).

-

Haloperidol (non-specific binding control).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a reaction tube, add the cell membranes, [³H]Spiperone at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Assay for Functional Activity

Objective: To determine the functional activity of a test compound as an agonist or antagonist at the dopamine D2 receptor.

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium and supplements.

Procedure:

-

Plate the cells in a suitable microplate and allow them to adhere overnight.

-

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add the test compound at various concentrations.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

For antagonists, co-incubate the cells with a known D2 agonist and varying concentrations of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of the agonist's effect).

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery and development. Its utility as a precursor for potent dopamine D2 receptor agonists highlights its importance in the synthesis of therapeutics for neurological and psychiatric disorders. This technical guide has provided a comprehensive overview of its synthesis, properties, and a key application, along with detailed experimental protocols and a visualization of the relevant signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and pharmacology.

References

- 1. This compound | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Biological Activity of 5-Bromo-1,2,3,4-tetrahydronaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a prevalent structural motif in a variety of biologically active molecules and has garnered significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a bromo substituent at the 5-position of the tetralin ring can significantly influence the molecule's physicochemical properties and biological activity, making 5-bromo-1,2,3,4-tetrahydronaphthalene derivatives a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this specific class of compounds, with a focus on their anticancer potential.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of Thiazoline-Tetralin Derivatives

| Compound | R | Cancer Cell Line | IC50 (µM) |

| 4f | 4-bromophenyl | A549 (Lung Carcinoma) | Not specified, but noted for excellent apoptosis levels |

| 4g | 4-chlorophenyl | A549 (Lung Carcinoma) | Not specified, but noted for excellent apoptosis levels |

| 4h | 4-fluorophenyl | A549 (Lung Carcinoma) | Not specified, but noted for excellent apoptosis levels |

Data extracted from a study on novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives. While the core is not a 5-bromo-tetralin, a bromo-substituted derivative (4f) was evaluated.[1]

Table 2: Cytotoxic Activity of Dihydronaphthalene Analogues

| Compound | Cancer Cell Line | IC50 (nM) |

| KGP03 | Various | Low nM range |

| KGP413 | Various | Low nM range |

These compounds are dihydronaphthalene analogues, with KGP03 bearing a trimethoxy aryl ring and KGP413 having an aroyl ring. While not 5-bromo derivatives, they highlight the anticancer potential of the broader tetralin scaffold.[2]

Table 3: Cytotoxic Activity of Tetralin-6-yl-pyrazoline and Other Heterocyclic Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 3a | Hela (Cervical Carcinoma) | 3.5 |

| MCF7 (Breast Carcinoma) | 4.5 | |

| 3b | Hela (Cervical Carcinoma) | 10.5 |

| MCF7 (Breast Carcinoma) | 15 | |

| 3c | Hela (Cervical Carcinoma) | 12.5 |

| MCF7 (Breast Carcinoma) | 18.3 | |

| 4 | Hela (Cervical Carcinoma) | 11.3 |

| MCF7 (Breast Carcinoma) | 19 | |

| 5a | Hela (Cervical Carcinoma) | 10.7 |

| MCF7 (Breast Carcinoma) | 20.5 | |

| 5b | Hela (Cervical Carcinoma) | 11.9 |

| MCF7 (Breast Carcinoma) | 17.3 | |

| 6a | Hela (Cervical Carcinoma) | 7.1 |

| MCF7 (Breast Carcinoma) | 12 | |

| 6b | Hela (Cervical Carcinoma) | 10.9 |

| MCF7 (Breast Carcinoma) | 17.5 | |

| 7a | Hela (Cervical Carcinoma) | 8.1 |

| MCF7 (Breast Carcinoma) | 16 | |

| 7b | Hela (Cervical Carcinoma) | 5.9 |

| MCF7 (Breast Carcinoma) | 12.5 | |

| 7c | Hela (Cervical Carcinoma) | 6.5 |

| MCF7 (Breast Carcinoma) | 16 | |

| 8a | Hela (Cervical Carcinoma) | 12.1 |

| MCF7 (Breast Carcinoma) | 22.3 | |

| 8b | Hela (Cervical Carcinoma) | 12.1 |

| MCF7 (Breast Carcinoma) | 21.7 | |

| 5-FU (Reference) | MCF7 (Breast Carcinoma) | 3.5 |

These compounds were synthesized from 6-acetyltetralin and evaluated for their anticancer activity.[3][4]

Experimental Protocols

Synthesis of 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

A key intermediate for the synthesis of various 5-bromo-tetralin derivatives is 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. The following protocol outlines its synthesis:

-

6-Methoxy-1-tetralone (1.06 g, 6.02 mmol) is stirred in 60 mL of H2O.

-

N-Bromosuccinimide (1.07 g, 6.01 mmol) is added to the mixture.

-

The reaction mixture is heated to 60 °C.

-

H2SO4 (0.67 mL) is then added, and the mixture is heated for 5 hours.

-

After cooling, the reaction mixture is extracted with EtOAc.

-

The combined organic layers are dried over Na2SO4 and filtered.

-

The solvent is removed in vacuo.

-

The resulting solid is dissolved in methanol and recrystallized to yield the final product.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a reference drug (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) is added to each well. The plates are then incubated for a further 4 hours at 37 °C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][3]

Mechanism of Action and Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While specific signaling pathways for this class of compounds are still under investigation, the general mechanisms often involve the modulation of key regulatory proteins.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering this pathway. The induction of apoptosis by tetralin derivatives may involve the activation of caspases, a family of cysteine proteases that execute the cell death program.

Caption: General apoptosis induction pathway.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Some tetralin derivatives have been shown to arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Caption: Simplified cell cycle arrest mechanism.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. The available data, although still emerging, indicates that these compounds can exhibit potent cytotoxic activity against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and detailed signaling pathways of these compounds. This will be crucial for the rational design and optimization of more potent and selective 5-bromo-tetralin-based anticancer drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this important chemical scaffold.

References

- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Synthetic Applications of 5-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydronaphthalene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its tetralin core is a common scaffold in a variety of biologically active molecules, making this bromo-derivative a valuable building block for the synthesis of novel compounds. This technical guide provides an overview of commercial suppliers, key chemical properties, and detailed experimental contexts for the application of this compound in organic synthesis, with a focus on its utility in drug discovery and development.

Chemical Properties

| Property | Value |

| CAS Number | 6134-55-0[][2][3] |

| Molecular Formula | C₁₀H₁₁Br[][2][3] |

| Molecular Weight | 211.10 g/mol [][2][3] |

| IUPAC Name | This compound[3] |

| Synonyms | 5-bromotetralin, 1-bromo-5,6,7,8-tetrahydronaphthalene[3] |

| Appearance | Solid |

| SMILES | C1CCC2=C(C1)C=CC=C2Br[][3] |

| InChI | 1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2[][3] |

Commercial Availability

A number of chemical suppliers offer this compound in various purities and quantities. The following table summarizes a selection of commercially available options. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Quantities Offered |

| Sigma-Aldrich | Not specified (AldrichCPR) | 250 mg |

| BOC Sciences | 95% | mg, g, kg, ton[] |

| P212121 Store | >95% | 1 g, 5 g[2] |

| ChemScene | ≥98% (for 2-Bromo isomer) | Inquire for details |

Synthetic Applications in Drug Discovery

This compound serves as a key starting material in the synthesis of a variety of complex organic molecules, particularly in the development of novel therapeutic agents. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Role as a Synthetic Building Block

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds targeting various biological systems. The bromo-substituent at the 5-position provides a reactive handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Application in the Synthesis of Dopamine Receptor Ligands

The tetralin moiety is a core component of several known dopamine receptor ligands. The synthesis of novel analogs often involves the use of functionalized tetralins, for which this compound is a valuable precursor. While direct modulation of dopaminergic signaling by this specific bromo-compound is not established, its role in the synthesis of potent and selective dopamine D2 and D3 receptor ligands is documented in the scientific literature.

Use in the Development of Anticancer Agents

Research into novel anticancer therapeutics has also utilized the tetralin scaffold. For instance, dihydronaphthalene analogues inspired by the natural product combretastatin A-4, which exhibit anticancer properties, have been synthesized using brominated tetralone precursors that can be derived from this compound.

Precursor for Histamine H1 Receptor Ligands

The synthesis of novel ligands for the human histamine H1 receptor has been reported using phenyl-substituted 1,2,3,4-tetrahydronaphthalene derivatives. The phenyl group is typically introduced via a Suzuki coupling reaction with a corresponding boronic acid, highlighting another application of this compound as a key starting material.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, which are common applications for this compound. Researchers should note that these are starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

General Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent (e.g., dimethoxyethane (DME), toluene, or a mixture with water) to the reaction vessel.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

General Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-2.0 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, Josiphos, 1-5 mol%), and a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture with vigorous stirring to the required temperature (typically 100-110 °C) until completion.

-

Workup: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous ammonium chloride), and extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the residue via column chromatography.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate in the development of novel compounds for drug discovery, particularly in the areas of oncology and neuroscience. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the synthetic potential of this versatile reagent.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 5-Bromo-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, and is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures.[2][3] The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a key structural motif in numerous biologically active compounds. The functionalization of this core at the 5-position via Suzuki coupling with various aryl and heteroaryl boronic acids provides a powerful tool for generating libraries of novel compounds for drug discovery and development.

This document provides a detailed protocol for the Suzuki coupling reaction of 5-Bromo-1,2,3,4-tetrahydronaphthalene with arylboronic acids. The protocol is based on well-established procedures for similar aryl bromides and serves as a robust starting point for optimization.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[5]

Data Presentation: A Comparative Overview of Reaction Conditions

While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions used for the Suzuki coupling of structurally related aryl bromides, providing a valuable reference for reaction optimization.

| Catalyst System | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Adapted from[4] |

| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | Adapted from[5] |

| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | Adapted from[4] |

| Pd(PPh₃)₄ | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane (DME) | 80 | 4 | 22 | [5] |

| Pd(dppf)Cl₂ | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane (DME) | 80 | 2 | 84 | [5] |

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is adapted from established methods for similar substrates.[5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 equiv).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formation of 5-(1,2,3,4-Tetrahydronaphthyl)magnesium Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Grignard reagent derived from 5-Bromo-1,2,3,4-tetrahydronaphthalene, namely 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide, is a valuable organometallic intermediate in organic synthesis. Its utility lies in its ability to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds. This is particularly relevant in the construction of complex molecular scaffolds found in medicinal chemistry and materials science. These application notes provide a comprehensive protocol for the preparation of this Grignard reagent, along with essential data and troubleshooting guidance.

Reaction Mechanism: The formation of a Grignard reagent involves the insertion of a magnesium atom into a carbon-halogen bond.[1][2] The reaction proceeds via a single electron transfer mechanism on the surface of the magnesium metal. The resulting organomagnesium halide is highly reactive and serves as a source of a carbanion.

Caption: Reaction scheme for Grignard reagent formation.

Experimental Protocol

This protocol details the formation of 5-(1,2,3,4-tetrahydronaphthyl)magnesium bromide. Strict anhydrous conditions are paramount for the success of this reaction, as Grignard reagents are highly sensitive to moisture.[3][4][5]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >98% Purity | Sigma-Aldrich | Should be free of moisture. Purify by distillation if necessary.[5] |

| Magnesium Turnings | Grignard Grade | Acros Organics | A slight excess is used to ensure complete conversion.[5] |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Freshly opened or distilled from a suitable drying agent. |

| Iodine | Crystal, Reagent Grade | Fisher Scientific | Used as an activator.[3][5] |

| 1,2-Dibromoethane (optional) | Reagent Grade | Alfa Aesar | Alternative activator. |

| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |

Equipment:

-

Three-necked round-bottom flask

-